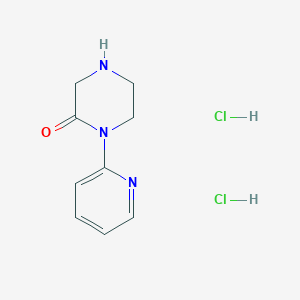

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-2-ylpiperazin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;;/h1-4,10H,5-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIICJDDNDWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)piperazin-2-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delineates two primary, robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Each pathway is discussed with a focus on the underlying chemical principles, experimental considerations, and detailed protocols. The guide is intended to serve as a practical resource for researchers in drug discovery and development, offering insights into reaction optimization, choice of reagents, and analytical characterization.

Introduction: The Significance of the Pyridyl-Piperazinone Scaffold

The 1-(Pyridin-2-yl)piperazin-2-one moiety is a privileged scaffold in modern drug discovery. The piperazinone core offers a rigid, three-dimensional structure that can orient pharmacophoric groups in a precise manner for optimal target engagement.[1][2] The pyridyl group, a common bioisostere for a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve the physicochemical properties of the molecule, such as solubility and metabolic stability. This combination has led to the development of numerous biologically active compounds. This guide focuses on the practical synthesis of the dihydrochloride salt of 1-(Pyridin-2-yl)piperazin-2-one, a form often preferred for its improved stability and handling properties.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, this compound, reveals two key bond disconnections that inform the primary synthetic strategies. The formation of the C-N bond between the pyridine ring and the piperazinone nitrogen is the central transformation.

Caption: Retrosynthetic analysis of this compound.

The two principal forward synthetic approaches stemming from this analysis are:

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This classical approach involves the direct reaction of a suitable piperazinone nucleophile with an electron-deficient halopyridine.

-

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination : A more modern and often more versatile method that utilizes a palladium catalyst to couple the piperazinone with a halopyridine.[3]

The choice between these pathways often depends on the availability of starting materials, desired scale, and the electronic nature of the pyridine precursor.

Synthesis of the Piperazin-2-one Precursor

A common prerequisite for both primary pathways is the availability of piperazin-2-one. While commercially available, its synthesis is straightforward and provides a foundation for the subsequent arylation step. The most common method involves the cyclization of an ethylenediamine derivative.[4]

Synthesis of Piperazin-2-one from Ethylenediamine and an α-Halo Ester

This method proceeds in two conceptual steps: an initial nucleophilic substitution followed by an intramolecular cyclization.

Caption: Synthesis of the piperazin-2-one core.

Experimental Protocol:

-

Step 1: Synthesis of N-(2-aminoethyl)glycine ethyl ester.

-

In a round-bottom flask, dissolve ethylenediamine (excess, e.g., 5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add ethyl chloroacetate (1 equivalent) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The excess ethylenediamine and solvent are removed under reduced pressure. The resulting intermediate is often used in the next step without extensive purification.

-

-

Step 2: Cyclization to Piperazin-2-one.

-

The crude intermediate from Step 1 is dissolved in a high-boiling point solvent like toluene or xylene.

-

A base, such as sodium ethoxide or potassium carbonate, is added to facilitate the cyclization.

-

The mixture is heated to reflux for 4-8 hours.

-

Upon cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often cost-effective method for the synthesis of N-aryl piperazinones. The reaction relies on the nucleophilic attack of the piperazinone nitrogen onto an electron-deficient pyridine ring, displacing a halide.[5][6] 2-Chloropyridine is a common and effective starting material.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: A non-nucleophilic base like potassium carbonate (K2CO3) or sodium hydride (NaH) is crucial. It serves to deprotonate the N-H of the piperazinone, increasing its nucleophilicity.

-

Temperature: Elevated temperatures (typically 80-150 °C) are required to overcome the activation energy of the reaction.

Caption: Workflow for the SNAr synthesis pathway.

Experimental Protocol:

-

To a solution of piperazin-2-one (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-chloropyridine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative, especially when the SNAr reaction is sluggish due to the electronic properties of the pyridine ring or steric hindrance.[3] This reaction involves the palladium-catalyzed coupling of an amine (piperazin-2-one) with an aryl halide (2-bromopyridine or 2-chloropyridine).

Causality of Experimental Choices:

-

Palladium Precatalyst: A palladium(0) source is required. Often, a stable palladium(II) precatalyst like Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2 (palladium(II) acetate) is used, which is reduced in situ to the active Pd(0) species.

-

Ligand: A bulky, electron-rich phosphine ligand is essential to facilitate the catalytic cycle. Ligands such as Xantphos, BINAP, or DavePhos are commonly employed. The choice of ligand can significantly impact the reaction efficiency.

-

Base: A strong, non-nucleophilic base is required for the deprotonation of the piperazinone and to facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are frequently used.

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard to prevent the deactivation of the catalyst.

Quantitative Data Summary:

| Component | Role | Typical Loading (mol%) |

| Pd2(dba)3 | Precatalyst | 1-5 |

| Xantphos | Ligand | 2-10 |

| NaOtBu | Base | 1.5-2.5 equivalents |

Experimental Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst (e.g., Pd2(dba)3), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu).

-

Add piperazin-2-one (1.2 equivalents) and 2-bromopyridine (1.0 equivalent).

-

Add anhydrous, deoxygenated toluene via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography.

Final Step: Dihydrochloride Salt Formation

To obtain the final target compound, the purified 1-(Pyridin-2-yl)piperazin-2-one base is converted to its dihydrochloride salt. This is a standard acid-base reaction.

Experimental Protocol:

-

Dissolve the purified 1-(Pyridin-2-yl)piperazin-2-one base in a minimal amount of a suitable solvent, such as methanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol (2.2 equivalents) dropwise with stirring. A precipitate should form.

-

Stir the resulting slurry at 0 °C for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any residual acid.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Conclusion

The synthesis of this compound can be reliably achieved through either Nucleophilic Aromatic Substitution or Palladium-Catalyzed Buchwald-Hartwig Amination. The SNAr pathway offers a more classical and often more economical route, while the Buchwald-Hartwig amination provides greater versatility and may be more effective for less reactive substrates. The choice of method will be dictated by the specific requirements of the research, including scale, cost, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable chemical entity for their drug discovery and development programs.

References

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024-03-13).

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

- SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). Google Patents.

- Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Google Patents.

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ACS Publications. Retrieved from [Link]

- Method for synthesis of chiral n-arylpiperazines. Google Patents.

-

Preparation of 1-(2-pridyl)-piperazine (LH1). ResearchGate. Retrieved from [Link]

- Process for the preparation of 2-chloropyridines. Google Patents.

-

A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Retrieved from [Link]

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ResearchGate. Retrieved from [Link]

- The preparation method of 2 piperazinones. Google Patents.

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Retrieved from [Link]

-

1-(2-Pyridyl)piperazine (34803-66-2). Chemchart. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Retrieved from [Link]

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Chemistry Portal. Retrieved from [Link]

-

Facile access to N-substituted pyridyl ligands. ChemRxiv. Retrieved from [Link]

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-2-yl)piperazin-2-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1-(Pyridin-2-yl)piperazin-2-one core represents a significant scaffold in medicinal chemistry, merging the pharmacologically relevant piperazine and pyridine moieties with a lactam functionality. This unique combination offers a three-dimensional structure with a rich potential for diverse biological activities. Piperazine and its derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, antimicrobial, antidepressant, and antipsychotic properties.[1][2] The incorporation of a pyridinyl group can modulate these activities and introduce new ones, such as selective α2-adrenoceptor antagonism.[3] The lactam function in the piperazin-2-one ring introduces a rigidifying element and a potential hydrogen bond donor/acceptor site, further influencing molecular interactions with biological targets.

This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride, a salt form of the parent compound. The formation of a dihydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic compounds, thereby improving their handling and potential for formulation.[4][5] While specific experimental data for this exact dihydrochloride salt is limited in publicly available literature, this document will provide a robust profile based on the known properties of its constituent parts and related molecules. We will delve into its physicochemical properties, propose a detailed synthetic route, and discuss its spectral characteristics, reactivity, and potential applications.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes the predicted properties based on its structure and data from related compounds.

| Property | Predicted Value | Rationale and Supporting Evidence |

| Molecular Formula | C₉H₁₃Cl₂N₃O | Based on the structure of the parent compound plus two molecules of HCl. |

| Molecular Weight | 266.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic compounds. Piperazine dihydrochloride is a white crystalline powder.[6] |

| Solubility | Highly soluble in water; soluble in methanol and ethanol | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents. Piperazine dihydrochloride is freely soluble in water and slightly soluble in methanol and ethanol.[4][6] |

| Melting Point | >200 °C (with decomposition) | Salt formation generally increases the melting point compared to the free base. The high polarity and ionic character suggest a high melting point. |

| pKa | Two pKa values are expected. One for the pyridine nitrogen (around 2-3) and one for the non-acylated piperazine nitrogen (around 7-8). | The electron-withdrawing effect of the adjacent carbonyl group will lower the pKa of the N4 nitrogen compared to unsubstituted piperazine (pKa ~9.8). The pKa of the pyridinium ion will be in the typical range for such structures. |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the parent compound, 1-(Pyridin-2-yl)piperazin-2-one, followed by its conversion to the dihydrochloride salt.

Part 1: Synthesis of 1-(Pyridin-2-yl)piperazin-2-one

A plausible and efficient method for the synthesis of the parent compound involves the acylation of 1-(pyridin-2-yl)piperazine. This precursor is commercially available and its synthesis is well-documented.[7][8] The acylation can be achieved using a reagent such as chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the lactam ring.

Experimental Protocol:

-

Acylation: To a solution of 1-(pyridin-2-yl)piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one.

Causality Behind Experimental Choices:

-

Triethylamine: This tertiary amine base is used to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting piperazine which would render it unreactive.

-

DCM as solvent: It is a good solvent for the reactants and is relatively inert under the reaction conditions.

-

0 °C starting temperature: The acylation reaction is exothermic, and starting at a low temperature helps to control the reaction rate and minimize side reactions.

Part 2: Intramolecular Cyclization

-

To a solution of the crude intermediate from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(pyridin-2-yl)piperazin-2-one.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the secondary amine, initiating the intramolecular cyclization.

-

Anhydrous THF: Anhydrous conditions are crucial as NaH reacts violently with water. THF is a suitable aprotic solvent that can dissolve the reactants.

Part 3: Dihydrochloride Salt Formation

-

Dissolve the purified 1-(pyridin-2-yl)piperazin-2-one in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent (2.2 eq) dropwise with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Spectral Characterization: Elucidating the Molecular Structure

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridinyl protons in the aromatic region (δ 6.5-8.2 ppm). The protons on the piperazinone ring will appear in the aliphatic region (δ 3.0-4.5 ppm), with those adjacent to the nitrogen atoms and the carbonyl group being shifted downfield.

-

¹³C NMR: A key signal will be the carbonyl carbon of the lactam at approximately 170 ppm. The pyridine carbons will resonate in the range of 110-150 ppm, while the aliphatic carbons of the piperazinone ring will be found between 40-60 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1650 cm⁻¹ is expected for the amide C=O stretching vibration. Other characteristic peaks will include C-N stretching and aromatic C=C and C=N stretching vibrations.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum of the parent compound should show a molecular ion peak at m/z = 191. Fragmentation patterns would likely involve the cleavage of the piperazinone and pyridine rings.

Reactivity and Stability: Key Considerations for Application

The reactivity of 1-(Pyridin-2-yl)piperazin-2-one is primarily governed by the amide (lactam) functionality and the pyridine ring. The lactam is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring opening. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene.[11][12] The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.

The dihydrochloride salt form is expected to be more stable than the free base.[5] It is less prone to oxidation and degradation, particularly in the solid state. However, as with many hydrochloride salts, it may be hygroscopic, and appropriate storage in a desiccated environment is recommended to prevent water absorption which could potentially catalyze hydrolysis.

Potential Applications and Future Research Directions

Given the wide range of biological activities associated with piperazine and pyridazine derivatives, this compound represents a promising candidate for further investigation in several therapeutic areas.[13][14]

-

Central Nervous System (CNS) Disorders: Many piperazine-containing compounds exhibit activity as serotonin or dopamine receptor modulators, suggesting potential applications in the treatment of depression, anxiety, and other CNS disorders.[14]

-

Antimicrobial Agents: The piperazine nucleus is a common feature in many antimicrobial drugs.[15] The title compound could be screened for activity against a panel of bacterial and fungal strains.

-

Anticancer Agents: Certain piperazine derivatives have shown cytotoxic activity against various cancer cell lines.[16]

-

Enzyme Inhibition: Derivatives of 1-(pyrimidin-2-yl)piperazine have been identified as selective monoamine oxidase (MAO) inhibitors, indicating that the pyridinylpiperazine scaffold can interact with enzyme active sites.[17][18]

Future research should focus on the empirical determination of the physicochemical properties of this compound, including its crystal structure, solubility profile, and stability under various conditions. Furthermore, a comprehensive biological evaluation is warranted to explore its therapeutic potential.

References

-

Chem-Impex International. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

- Gevorgyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.

-

National Center for Biotechnology Information. (n.d.). 1-(2-Pyridyl)piperazine. PubChem Compound Database. Retrieved from [Link]

- Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193–202.

-

Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett, 34(18), 2237-2241.

-

Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine. Retrieved from [Link]

- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.

-

Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.

- Sagar, B. K., et al. (2021). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-575.

- Patel, D., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Changzhou Kangte Pharmtech co., LTD. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Trazodone. Retrieved from [Link]

- Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.

-

SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

-

University of Babylon. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

-

G. Amphray Laboratories. (n.d.). 12.0 Piperazine Dihydrochloride.docx. Retrieved from [Link]

- MDPI. (2022).

-

National Center for Biotechnology Information. (n.d.). 1-(2-Pyrimidinyl)piperazine. PubChem Compound Database. Retrieved from [Link]

- Yilmaz, F., et al. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(1), 51-60.

-

Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. amphray.com [amphray.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-(2-Pyridyl)piperazine-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]

- 9. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 13. sarpublication.com [sarpublication.com]

- 14. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride

Disclaimer: Publicly available scientific literature does not provide a well-documented mechanism of action for 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride. Therefore, this guide will explore a scientifically plausible, hypothetical mechanism of action based on its structural similarity to known centrally active agents containing a pyridinylpiperazine moiety. For the purpose of this guide, we will refer to our hypothetical compound as Pyripiperone . We will postulate that Pyripiperone acts as a selective agonist at the serotonin 1A (5-HT1A) receptor, a common target for this chemical class. The experimental data and protocols described herein are representative of those used to characterize such a compound.

Introduction

Pyripiperone is a novel synthetic compound featuring a pyridinylpiperazine core structure. Molecules of this class have shown significant promise in the modulation of central nervous system (CNS) disorders, owing to their ability to interact with various neurotransmitter systems. This guide delineates the putative mechanism of action of Pyripiperone as a selective 5-HT1A receptor agonist, detailing its molecular interactions, downstream signaling cascades, and the key experimental methodologies for its characterization.

Molecular Target: The Serotonin 1A (5-HT1A) Receptor

The primary molecular target of Pyripiperone is hypothesized to be the 5-HT1A receptor, a subtype of the serotonin receptor family and a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are widely distributed throughout the CNS, with high densities in the hippocampus, septum, amygdala, and raphe nuclei, regions critically involved in mood and anxiety regulation.

Binding Characteristics and Affinity

The initial step in characterizing the mechanism of action of Pyripiperone is to determine its binding affinity for the 5-HT1A receptor. This is typically achieved through competitive radioligand binding assays.

Table 1: Representative Binding Affinity of Pyripiperone at Human Recombinant 5-HT Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 1.5 |

| 5-HT2A | > 1000 |

| 5-HT2C | > 1000 |

| 5-HT3 | > 1000 |

| DAT | > 1000 |

| NET | > 1000 |

| SERT | > 1000 |

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Membranes from cells stably expressing the human 5-HT1A receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [³H]8-OH-DPAT, a well-characterized 5-HT1A agonist, is used as the radioligand.

-

Competition Assay: A fixed concentration of [³H]8-OH-DPAT is incubated with the receptor-containing membranes and varying concentrations of Pyripiperone.

-

Incubation: The mixture is incubated for 60 minutes at 25°C.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of Pyripiperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Activity: G-Protein Activation and Downstream Signaling

Upon binding to the 5-HT1A receptor, Pyripiperone is hypothesized to induce a conformational change in the receptor, leading to the activation of coupled inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular signaling events.

GTPγS Binding Assay

A key experiment to confirm the agonist activity of Pyripiperone is the GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Table 2: Functional Potency and Efficacy of Pyripiperone in GTPγS Binding Assay

| Compound | EC50 (nM) | Emax (%) |

| Serotonin (5-HT) | 5.2 | 100 |

| Pyripiperone | 8.9 | 95 |

Data are hypothetical and for illustrative purposes.

Downstream Signaling Pathways

Activation of the Gi/o pathway by Pyripiperone leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability.

Caption: Downstream signaling cascade of Pyripiperone at the 5-HT1A receptor.

Experimental Workflow: Characterization of a Novel 5-HT1A Agonist

The comprehensive evaluation of a novel compound like Pyripiperone follows a structured workflow, from initial screening to in vivo validation.

Caption: Experimental workflow for the characterization of Pyripiperone.

Conclusion

The putative mechanism of action of Pyripiperone, as a selective 5-HT1A receptor agonist, positions it as a promising candidate for further investigation in the treatment of anxiety and depressive disorders. Its high affinity and functional potency at the 5-HT1A receptor, coupled with its downstream effects on adenylyl cyclase and GIRK channels, provide a solid foundation for its potential therapeutic efficacy. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the continued exploration and validation of Pyripiperone's pharmacological profile.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

-

Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pflugers Archiv : European journal of physiology, 442(2), 157–167. [Link]

-

Lüscher, C., & Slesinger, P. A. (2010). Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature reviews. Neuroscience, 11(5), 301–315. [Link]

An In-depth Technical Guide to the Predicted Biological Activity of 1-(Pyridin-2-yl)piperazin-2-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride. Lacking direct experimental data, this document synthesizes known structure-activity relationships and pharmacological profiles of its core chemical moieties: 1-(pyridin-2-yl)piperazine and piperazin-2-one. By examining the established biological effects of these structural components, this guide postulates potential therapeutic applications, mechanisms of action, and outlines detailed experimental protocols for the systematic evaluation of this compound. The primary objective is to furnish a robust theoretical framework to accelerate future research and development initiatives.

Introduction: Deconstructing the Molecule for Predictive Insights

The compound this compound integrates two key pharmacophores: the 1-(pyridin-2-yl)piperazine scaffold, a cornerstone in neuropharmacology, and the piperazin-2-one core, a versatile building block in medicinal chemistry. The pyridinylpiperazine moiety is a well-established structural motif found in numerous centrally acting agents, suggesting a high probability of activity within the central nervous system (CNS).[1][2] The piperazin-2-one element introduces structural rigidity and potential for novel interactions, distinguishing it from more flexible piperazine analogs.

This guide will explore the synergistic and individual contributions of these moieties to predict the overall biological profile of the target compound. We will delve into potential neurological, antimicrobial, and cytotoxic activities, providing a rationale for each prediction based on existing scientific literature.

Predicted Biological Activities and Mechanisms of Action

Central Nervous System Activity: A Primary Hypothesis

The 1-(pyridin-2-yl)piperazine fragment is a privileged scaffold in CNS drug discovery, known for its interaction with various neurotransmitter receptors.[1] Derivatives of this moiety are recognized as potent and selective α2-adrenergic receptor antagonists.[2] Furthermore, this chemical group is a key component of drugs with anti-anxiety and antidepressant properties, primarily through modulation of serotonin and dopamine receptors.[1]

Predicted Mechanism of Action:

It is hypothesized that this compound will act as a modulator of monoamine neurotransmission. Potential targets include:

-

Serotonin Receptors (5-HT): The phenylpiperazine component of related compounds like trazodone shows high affinity for 5-HT2A receptors, acting as an antagonist.[3] This antagonism is linked to antidepressant and anxiolytic effects.

-

Dopamine Receptors (D2): Many antipsychotic drugs containing the piperazine moiety exhibit antagonist activity at D2 receptors.

-

α-Adrenergic Receptors: As seen in related pyridinylpiperazine derivatives, antagonism at α2-adrenergic receptors is a plausible mechanism.[2]

Proposed Signaling Pathway:

Caption: Fig. 2: Proposed workflow for the biological evaluation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values based on the activities of related compounds to serve as a benchmark for future experimental work.

| Assay | Target | Reference Compound | Predicted IC50 (µM) for Target Compound |

| CNS Receptor Binding | 5-HT2A | Trazodone | 0.05 - 0.5 |

| Antimicrobial | S. aureus (MRSA) | Compound 3k [4] | 1 - 10 |

| Antifungal | C. albicans | Compound 3k [4] | 5 - 25 |

| Cytotoxicity | U251 (Glioblastoma) | TADDOL-derived piperazin-2-one [5] | 10 - 50 |

Conclusion and Future Directions

This compound is a novel chemical entity with significant therapeutic potential, primarily predicted to be within the realm of CNS disorders. The structural amalgamation of a well-established neuropharmacological scaffold with a versatile heterocyclic core warrants a thorough investigation into its biological activities. The experimental protocols outlined in this guide provide a clear and logical path for the systematic evaluation of this compound. Future research should focus on confirming the predicted activities, elucidating the precise mechanisms of action, and exploring the pharmacokinetic and toxicological profiles to assess its drug-like properties. The insights gained from these studies will be instrumental in determining the translational potential of this compound and its derivatives.

References

-

Gasparyan, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

-

Wikipedia. Zopiclone. [Link]

-

Wikipedia. Trazodone. [Link]

-

PubChem. 1-(2-Pyridyl)piperazine. [Link]

-

Luzzi, S., et al. (1993). 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities. Journal of Medicinal Chemistry, 36(1), 117-25. [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9182-9195. [Link]

-

Yurttaş, L., et al. (2025). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2396345. [Link]

-

Obach, R. S., et al. (2009). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 37(8), 1629-1639. [Link]

-

Kumar, V. R., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 143-149. [Link]

-

Sharma, R., & Kumar, R. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6978. [Link]

-

Urbańczyk, M., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials, 15(15), 5285. [Link]

-

Wikipedia. Pyridinylpiperazine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Trazodone - Wikipedia [en.wikipedia.org]

- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperazin-2-one Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Therapeutics

Core Molecular Identity and Physicochemical Properties

The foundational structure, 1-(Pyridin-2-yl)piperazin-2-one, combines the pharmacologically significant pyridinylpiperazine moiety with a lactam function, creating a unique chemical entity with the potential for diverse biological activities. The dihydrochloride salt form is strategically employed to enhance the compound's physicochemical properties, a common practice in pharmaceutical development to improve solubility, stability, and bioavailability.[2][3]

Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)piperazine (Parent Compound)

| Property | Value | Source |

| CAS Number | 34803-66-2 | Chem-Impex |

| Molecular Formula | C₉H₁₃N₃ | Chem-Impex |

| Molecular Weight | 163.22 g/mol | Chem-Impex |

| Appearance | Clear, colorless to yellow liquid | Chem-Impex |

| Boiling Point | 120-122 °C at 2 mm Hg | Changzhou Kangte Pharmtech |

| Density | 1.072 g/mL at 25 °C | Changzhou Kangte Pharmtech |

| Refractive Index | n20/D 1.595 | Changzhou Kangte Pharmtech |

| Water Solubility | >500 g/L (20 ºC) | Changzhou Kangte Pharmtech |

Note: The properties listed are for the parent free base. The dihydrochloride salt is expected to be a solid with significantly enhanced aqueous solubility.

The formation of a dihydrochloride salt implies the protonation of two basic nitrogen atoms within the molecule. This transformation is crucial for enhancing the compound's suitability for pharmaceutical formulations, particularly for oral or parenteral administration where aqueous solubility is a critical determinant of drug absorption and efficacy.[4]

Caption: Chemical structure of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The synthesis of 1-(Pyridin-2-yl)piperazin-2-one and its subsequent conversion to the dihydrochloride salt involves multistep organic reactions. A plausible synthetic route would involve the reaction of 1-(pyridin-2-yl)piperazine with a suitable two-carbon electrophile that can undergo cyclization to form the piperazin-2-one ring.

Proposed Synthetic Workflow

A general and efficient method for the synthesis of piperazin-2-one derivatives involves a cascade double nucleophilic substitution.[5] While a specific protocol for 1-(Pyridin-2-yl)piperazin-2-one is not detailed in the provided search results, a logical approach would be the N-acylation of 1-(pyridin-2-yl)piperazine followed by an intramolecular cyclization.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Considerations

-

Acylation Step: The reaction of 1-(pyridin-2-yl)piperazine with chloroacetyl chloride is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated. Careful control of temperature is necessary to prevent side reactions.

-

Cyclization Step: The intramolecular cyclization of the chloroacetyl intermediate is facilitated by a base. The choice of base and solvent is critical to optimize the yield and minimize the formation of byproducts.

-

Salt Formation: The final step involves treating the purified 1-(pyridin-2-yl)piperazin-2-one with two equivalents of hydrochloric acid in a suitable solvent, such as isopropanol or ether, to precipitate the dihydrochloride salt.

Pharmacological Significance and Therapeutic Potential

The pyridinylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutic agents.[6] Many drugs containing this moiety exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors.[6]

The Role of the Pyridinylpiperazine Moiety

The incorporation of a pyridine ring into the piperazine scaffold significantly influences its pharmacological profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions with biological targets. This moiety is a key component of several approved drugs, including the anxiolytic buspirone and the antidepressant vortioxetine.[6]

Potential Therapeutic Applications

Given the pharmacological precedent of related structures, this compound is a compelling candidate for investigation in several therapeutic areas:

-

Neuropsychiatric Disorders: As an analog of quipazine, a known serotonergic agent, this compound could be explored for its potential as an antidepressant, anxiolytic, or antipsychotic agent.[7]

-

Antimicrobial and Anticancer Agents: Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][8] The unique combination of the pyridinyl and piperazin-2-one moieties may lead to novel compounds with efficacy against various pathogens or cancer cell lines.

Caption: Key structural features and potential therapeutic applications.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure and confirming the presence of both the pyridinyl and piperazin-2-one moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the amide carbonyl (C=O) stretch of the piperazin-2-one ring and the C=N and C=C vibrations of the pyridine ring.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and for quantifying it in various matrices. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would be appropriate.

-

Elemental Analysis: Combustion analysis provides the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the dihydrochloride salt.

Safety, Handling, and Storage

As with any novel chemical entity, proper safety precautions are paramount when handling this compound. While specific toxicity data is not available, general guidelines for handling piperazine derivatives should be followed.

Prudent Laboratory Practices

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12] Avoid the formation of dust and aerosols.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]

Conclusion and Future Directions

This compound represents a promising molecular scaffold for the development of new therapeutic agents, particularly in the realm of central nervous system disorders. Its structural relationship to known pharmacologically active compounds, combined with the advantageous physicochemical properties conferred by the dihydrochloride salt form, makes it a compelling candidate for further investigation. Future research should focus on the development of a robust and scalable synthesis, comprehensive pharmacological profiling to elucidate its mechanism of action and therapeutic potential, and thorough toxicological evaluation to establish its safety profile. As our understanding of the intricate interplay between chemical structure and biological activity continues to evolve, compounds like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts: Properties, selection, and use (2nd ed.). John Wiley & Sons.

- de Oliveira, R., de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-162.

- United Nations Office on Drugs and Crime. (2013).

- Carl Roth GmbH + Co. KG. (2021).

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett, 34(18), 2269-2273.

- Pau, A., et al. (2020).

- Gevorgyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208.

- Al-Omair, M. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 19586.

-

Wikipedia. (n.d.). Quipazine. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet: Piperazine-2-carboxylic acid dihydrochloride.

- Almaghrabi, M. (2021).

- Google Patents. (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.

- ResearchGate. (2024).

- Oreate AI Blog. (2026).

-

Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

- Occupational Safety and Health Administration. (2021). PIPERAZINE DIHYDROCHLORIDE.

- Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.

- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.

- MDPI. (2022).

- Pharma Info Nepal. (2025).

- PubMed Central. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.

- Spectrum Chemical. (2007).

- ResearchGate. (2025). (PDF)

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding Hydrochloride: The Role of This Compound in Medications - Oreate AI Blog [oreateai.com]

- 3. Hydrochloride - Wikipedia [en.wikipedia.org]

- 4. pharmainfonepal.com [pharmainfonepal.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quipazine - Wikipedia [en.wikipedia.org]

- 8. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperazin-2-one Dihydrochloride

This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its fundamental molecular characteristics. For this compound, these attributes are critical for experimental design, analytical characterization, and interpretation of biological data.

Chemical Structure and Molecular Formula

The core structure of 1-(Pyridin-2-yl)piperazin-2-one consists of a piperazin-2-one ring system where one of the nitrogen atoms is substituted with a pyridin-2-yl group. The "-2-one" designation indicates a carbonyl group at the second position of the piperazine ring.

The molecular formula for the free base form, 1-(Pyridin-2-yl)piperazin-2-one, is C₉H₁₁N₃O [1]. The dihydrochloride salt is formed by the protonation of two of the basic nitrogen atoms by two equivalents of hydrochloric acid (HCl).

Molecular Weight

The molecular weight is a critical parameter for quantitative analysis, solution preparation, and stoichiometric calculations. Based on the molecular formula, the molecular weights are calculated as follows:

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | C₉H₁₁N₃O | 177.20 |

| Dihydrochloride Salt | C₉H₁₁N₃O · 2HCl | 240.12 |

Note: The molecular weight of the free base is derived from the sum of the atomic weights (C: 12.01, H: 1.008, N: 14.01, O: 16.00). The molecular weight of the dihydrochloride salt is calculated by adding the molecular weight of two HCl molecules (36.46 g/mol each) to the free base. The monoisotopic mass of the free base is reported as 177.09021 Da[1].

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical and efficient approach to the synthesis of 1-(Pyridin-2-yl)piperazin-2-one would involve a multi-step process. A cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been reported for the synthesis of piperizinones in good yields[2]. Another established method involves the tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine.

A potential synthetic workflow for 1-(Pyridin-2-yl)piperazin-2-one is depicted below. This pathway leverages commercially available starting materials and well-understood reaction mechanisms.

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Choices:

-

Step 1 (N-Alkylation): The reaction of 2-aminopyridine with ethyl chloroacetate is a standard method for forming the N-C bond. The choice of a carbonate base is to deprotonate the amino group of the pyridine, facilitating its nucleophilic attack on the electrophilic carbon of ethyl chloroacetate. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

Step 2 (Reduction): The ester and amide functionalities in the intermediate would need to be selectively reduced. However, a more direct cyclization might be achievable under certain conditions, which would be a more atom-economical approach. Should reduction be necessary, a powerful reducing agent like lithium aluminum hydride would be required.

-

Step 3 (Cyclization): Intramolecular cyclization to form the piperazinone ring would likely be promoted by heat and the presence of a base to facilitate the necessary deprotonation-protonation steps.

-

Step 4 (Salt Formation): The formation of the dihydrochloride salt is achieved by treating the free base with two equivalents of hydrochloric acid in an inert solvent. This is a standard procedure to improve the solubility and stability of amine-containing compounds for pharmaceutical applications.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of a synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed for this compound.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR | The proton nuclear magnetic resonance spectrum would show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperazinone ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |

| ¹³C NMR | The carbon-13 NMR spectrum would display distinct peaks for the carbonyl carbon of the piperazinone ring, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperazinone ring, providing further structural confirmation. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 178.09749[1]. Fragmentation patterns observed in MS/MS analysis would provide additional structural information. |

| Infrared (IR) | The IR spectrum would show characteristic absorption bands for the C=O stretch of the amide in the piperazinone ring (typically around 1650-1680 cm⁻¹), N-H stretches (if present as a secondary amine in the ring), and C=N and C=C stretches from the pyridine ring. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method would be the primary tool for assessing the purity of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring. For the analysis of piperazine in active pharmaceutical ingredients, a method involving derivatization to form a UV-active compound has been developed, which could be adapted if sensitivity is an issue[3].

Potential Applications and Biological Relevance

While specific biological activity data for 1-(Pyridin-2-yl)piperazin-2-one is not extensively documented, the structural motifs present in the molecule—the pyridinylpiperazine and piperazinone cores—are prevalent in a wide range of biologically active compounds.

-

Pyridinylpiperazine Derivatives: This class of compounds is known to interact with various receptors in the central nervous system. For instance, some derivatives are potent and selective α2-adrenergic receptor antagonists[4]. This scaffold is a key component in drugs such as the antipsychotic azaperone and the antidepressant mirtazapine[4].

-

Piperazinone Core: The piperazin-2-one structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its utility as a peptidomimetic. Derivatives of piperazin-2-one have shown a range of biological activities, including anti-adenoviral properties[5].

-

Serotonin Reuptake Inhibition: A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potent serotonin (5-HT) reuptake inhibitors, suggesting potential antidepressant applications for related structures[3].

Given these precedents, it is plausible that this compound could be investigated for its potential activity as a modulator of CNS receptors or as a scaffold for the development of novel therapeutic agents.

Handling and Storage

As a dihydrochloride salt, this compound is expected to be a crystalline solid that is more stable and has higher aqueous solubility than its free base form. Standard laboratory practices for handling chemical reagents should be followed. It is advisable to store the compound in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its molecular weight of 240.12 g/mol and its structural similarity to known bioactive molecules make it an attractive candidate for synthesis and biological screening. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to produce and characterize this compound, paving the way for the exploration of its pharmacological profile. As with any novel compound, further empirical studies are necessary to fully elucidate its properties and potential therapeutic applications.

References

-

PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. [Link]

-

Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193-202. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

PubChemLite. 1-(pyridin-2-yl)piperazin-2-one. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]

-

ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

- Google Patents.

-

Li, Y., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

-

Wikipedia. Pyridinylpiperazine. [Link]

-

ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

Sources

- 1. PubChemLite - 1-(pyridin-2-yl)piperazin-2-one (C9H11N3O) [pubchemlite.lcsb.uni.lu]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride solubility data

An In-depth Technical Guide to the Solubility of 1-(Pyridin-2-yl)piperazin-2-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 1241726-00-0). While specific experimental data for this compound is not publicly available, this document leverages established physicochemical principles of analogous structures—specifically hydrochloride salts and piperazine derivatives—to construct a robust theoretical and practical framework for its handling and characterization. The guide details the anticipated solubility profile in a range of pharmaceutically relevant solvents, explores the critical factors influencing this solubility, and provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure reliable and reproducible data generation.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazin-2-one core.[1] The "dihydrochloride" designation indicates that the molecule is supplied as a salt, with two equivalents of hydrochloric acid. This salt formation is a common strategy in pharmaceutical chemistry to enhance the stability and, most importantly, the aqueous solubility of basic active pharmaceutical ingredients (APIs).[2][3] The presence of basic nitrogen atoms in the piperazine and pyridine rings allows for protonation, rendering the molecule ionic and more amenable to dissolution in polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1241726-00-0 | BLDpharm[1] |

| Molecular Formula | C₉H₁₃Cl₂N₃O | BLDpharm[1] |

| Molecular Weight | 250.13 g/mol | BLDpharm[1] |

| Chemical Structure | O=C1N(C2=NC=CC=C2)CCNC1.[H]Cl.[H]Cl | BLDpharm[1] |

In-Depth Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and performance in biological assays.[4] The dihydrochloride salt form of this molecule is expected to dominate its solubility behavior.

Predicted Solubility in Common Solvents

Based on the ionic nature of the dihydrochloride salt and the polar functional groups (pyridine, lactam), the following solubility profile is anticipated. These predictions provide a starting point for experimental work.

Table 2: Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water / PBS | Polar Protic | High | As a dihydrochloride salt, the compound is ionic and highly polar, favoring strong interactions with water molecules. The parent compound, 1-(2-Pyridyl)piperazine, has extremely high water solubility (>500 g/L).[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, including most hydrochloride salts.[6] |

| Ethanol / Methanol | Polar Protic | Moderate to High | These polar alcohols can solvate the ionic salt, though likely less effectively than water. Piperazine itself is soluble in ethanol and methanol.[7] |

| Acetonitrile | Polar Aprotic | Low to Moderate | Its polarity should permit some dissolution, but it is generally a weaker solvent for salts compared to water or DMSO.[6] |

| Dichloromethane (DCM) | Non-Polar | Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar ionic salt.[6] |

| Hexane | Non-Polar | Insoluble | The significant polarity mismatch between the solute and this non-polar alkane results in poor solubility.[6] |

Critical Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for experimental design and data interpretation.

-

pH: As a salt of a weak base, the compound's aqueous solubility is highly pH-dependent. At acidic to neutral pH, the nitrogen atoms remain protonated, keeping the molecule in its soluble, ionic form. As the pH increases into the alkaline range, deprotonation will occur, converting the salt back to its less soluble free base, which may lead to precipitation.[4][8]

-

Temperature: The dissolution of most salts is an endothermic process. Therefore, increasing the temperature is likely to increase the solubility of this compound in most solvents.[7][9] This can be leveraged to prepare supersaturated solutions, although the compound may precipitate upon cooling.

-

Common Ion Effect: In solutions already containing a high concentration of chloride ions (e.g., concentrated saline buffers), the solubility of the dihydrochloride salt may be slightly reduced due to a shift in the dissolution equilibrium.[8]

Caption: Factors influencing the solubility of the target compound.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential. Two primary methods are employed in drug discovery and development: thermodynamic and kinetic solubility assays. Each provides different, yet complementary, insights into a compound's behavior.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method is the gold standard, measuring the solubility of a compound once it has reached equilibrium in a saturated solution.[4] It is resource-intensive but provides the most accurate and relevant data for formulation and biopharmaceutical assessment.

Principle: An excess of the solid compound is agitated in a specific solvent for an extended period (typically 24 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

Step-by-Step Methodology:

-

Preparation:

-

Dispense an excess amount of solid this compound (e.g., 2-5 mg) into individual vials (n=3 for triplicate measurements).

-

Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., pH 7.4 PBS, Water) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on a vial roller or orbital shaker and agitate at a consistent ambient temperature (e.g., 25 °C) for 24 hours. This extended incubation is critical to ensure the system reaches a true thermodynamic equilibrium.[10]

-

-

Sample Processing:

-

After incubation, allow the vials to stand for a short period to let larger particles settle.

-

Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles. This step is crucial to avoid artificially high readings.

-

-

Quantification (HPLC-UV):

-

Prepare a set of calibration standards of the compound in the mobile phase or a suitable solvent.

-

Dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method. The use of a photodiode array (PDA) detector allows for selectivity by monitoring at the compound's absorbance maximum (λmax).[4]

-

-

Data Analysis:

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Use the regression equation from the curve to calculate the concentration of the diluted sample.

-

Multiply this value by the dilution factor to determine the final thermodynamic solubility, typically expressed in µg/mL or µM.

-

Caption: Workflow for the Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery for rapid screening.[11] It measures the solubility of a compound that precipitates out of a solution when an organic stock solution is introduced into an aqueous buffer.[12] This method often yields higher values than thermodynamic solubility because it can generate supersaturated solutions.

Principle: The compound is first dissolved in DMSO to create a high-concentration stock. This stock is then added to an aqueous buffer, and any resulting precipitation is measured after a short incubation period.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Execution:

-

Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a 96-well microplate.

-

Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).[10]

-

-

Precipitate Removal:

-

Centrifuge the plate at high speed to pellet any precipitate, or filter the solution using a solubility filter plate.

-

-

Quantification:

-

Transfer the clear supernatant to a new analysis plate.

-

Quantify the concentration of the dissolved compound using a suitable method like HPLC-UV, LC-MS/MS, or direct UV-Vis plate reading if the compound has a sufficient chromophore and there are no interfering substances.

-

-

Data Analysis:

-

Compare the measured concentration in the supernatant to that of a control sample that was similarly diluted in a solvent where it is fully soluble (e.g., 50:50 acetonitrile:water). The kinetic solubility is the concentration measured in the supernatant.

-

Conclusion

This compound is rationally designed for high solubility in aqueous media. Its ionic salt form, combined with its inherent polarity, suggests excellent solubility in polar protic solvents like water and good solubility in polar aprotic solvents like DMSO. However, this solubility is critically dependent on environmental factors, particularly pH. For any research or development application, it is imperative to move beyond theoretical predictions and perform empirical measurements. The detailed thermodynamic and kinetic solubility protocols provided in this guide offer a robust framework for generating the high-quality, reliable data needed to support further development, ensuring that decisions are based on a sound understanding of the compound's fundamental physicochemical properties.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555.

-

PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128.

-

Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

-

LinkedIn. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Retrieved from [Link]

-

Changzhou Kangte Pharmtech co., LTD. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

Sources

- 1. 1241726-00-0|this compound|BLD Pharm [bldpharm.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmainfonepal.com [pharmainfonepal.com]

- 4. evotec.com [evotec.com]

- 5. kangtepharm.com [kangtepharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]